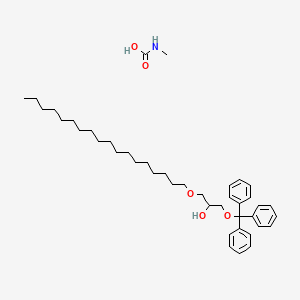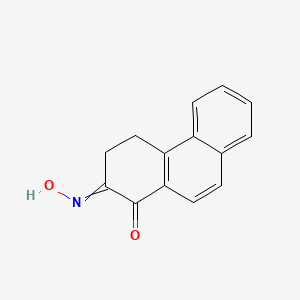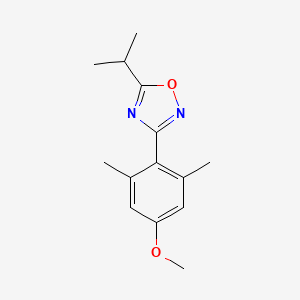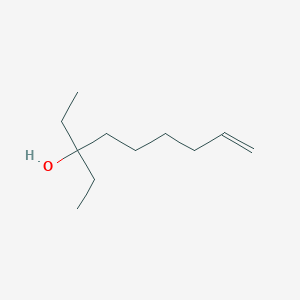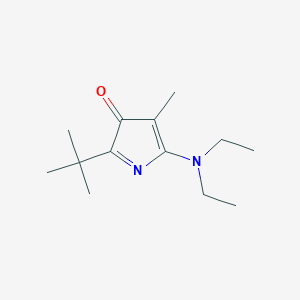
2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one is an organic compound with a complex structure that includes a pyrrolone ring substituted with tert-butyl, diethylamino, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamine with a suitable precursor, followed by the introduction of the diethylamino group through nucleophilic substitution. The final step often involves cyclization to form the pyrrolone ring under controlled conditions such as temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, better control over reaction conditions, and scalability. These systems allow for the continuous production of the compound, making the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism by which 2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with biological receptors, while the pyrrolone ring may participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one: shares similarities with other pyrrolone derivatives such as 2-tert-butyl-5-(methylamino)-4-methyl-3H-pyrrol-3-one and 2-tert-butyl-5-(ethylamino)-4-methyl-3H-pyrrol-3-one.
Uniqueness
This structural variation can lead to differences in reactivity, biological activity, and industrial utility .
Propriétés
Numéro CAS |
88596-72-9 |
|---|---|
Formule moléculaire |
C13H22N2O |
Poids moléculaire |
222.33 g/mol |
Nom IUPAC |
2-tert-butyl-5-(diethylamino)-4-methylpyrrol-3-one |
InChI |
InChI=1S/C13H22N2O/c1-7-15(8-2)12-9(3)10(16)11(14-12)13(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
OIPQDSIJKWBSJB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C(=O)C(=N1)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


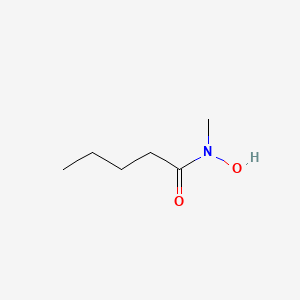
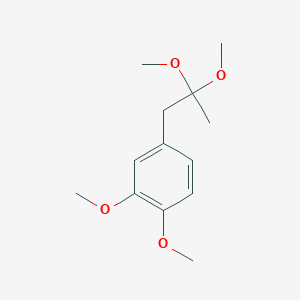

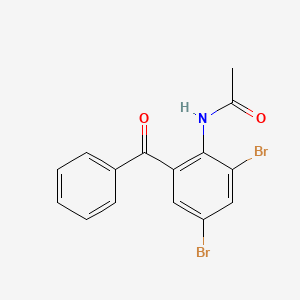
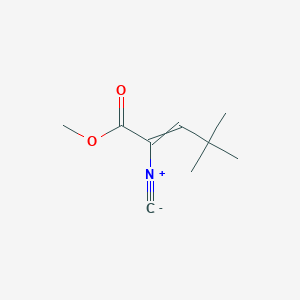

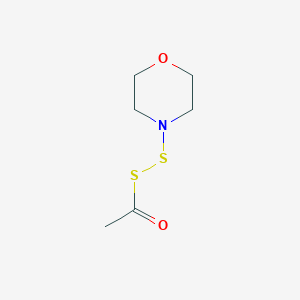
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
